N1-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide
Description
N1-((5-(Thiophen-2-yl)furan-2-yl)methyl)oxalamide is a heterocyclic oxalamide derivative featuring a fused thiophene-furan moiety. Its structure combines a furan ring substituted at the 5-position with a thiophene group, linked via a methyl bridge to the oxalamide core.
Properties
IUPAC Name |
N'-[(5-thiophen-2-ylfuran-2-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c12-10(14)11(15)13-6-7-3-4-8(16-7)9-2-1-5-17-9/h1-5H,6H2,(H2,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVOPFKVURJTQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(O2)CNC(=O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide typically involves the condensation of thiophene and furan derivatives with oxalamide. One common method includes the reaction of 5-(thiophen-2-yl)furan-2-carbaldehyde with oxalamide under specific conditions to yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N1-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiol or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiophene or furan rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; reactions often carried out in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, alcohol derivatives
Substitution: Various substituted thiophene or furan derivatives
Scientific Research Applications
N1-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of N1-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes, leading to antimicrobial effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is structurally distinct from other oxalamide derivatives due to its unique thiophene-furan hybrid substituent. Key analogs include:
- Compound 13 (): Contains a 5-(2-hydroxyethyl)-4-methylthiazol-2-yl group and acetylpiperidine.
- Compound 14 (): Features a pyrrolidinyl group and hydroxymethyl-substituted thiazole.
- Compound 15 (): Includes a pyrrolidinyl group and 2-hydroxyethyl-substituted thiazole.
- Compound 12 (): A bis-imidazolidinone oxalamide with aromatic and methoxy substituents.
Key Structural Differences :
- The thiophene-furan system in the target compound contrasts with thiazole (e.g., Compounds 13–15) or imidazolidinone () cores in analogs.
- Substituents like chlorophenyl () or methoxyphenyl () in analogs influence solubility and steric interactions.
Physicochemical Properties
Values marked with an asterisk () are estimated based on structural analogs due to lack of direct data.
Analysis :
- Chlorophenyl substituents () increase hydrophobicity, whereas hydroxyethyl groups (Compound 15) enhance polarity.
Challenges :
Biological Activity
N1-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide is a synthetic compound that has attracted considerable interest in the scientific community due to its unique structural features and potential biological activities. This compound integrates furan and thiophene rings, which are recognized for their diverse chemical reactivity and biological properties. The molecular formula of this compound is , with a molecular weight of approximately 336.36 g/mol.
The biological activity of this compound primarily arises from its ability to interact with various molecular targets, influencing several biochemical pathways:
- Enzyme Inhibition : Thiophene derivatives, including this compound, have been shown to inhibit various enzymes, which may contribute to their therapeutic effects.
- Receptor Interaction : The compound may modulate the activity of specific receptors involved in critical biological pathways.
- Biochemical Pathways : The compound affects multiple biochemical pathways due to its enzyme and receptor inhibition capabilities, leading to various cellular effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens.
In Vitro Testing Results
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for key pathogens tested against this compound:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 25 µg/mL |
These results demonstrate the compound's potential as an antimicrobial agent, particularly against Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound has also been investigated for its anticancer properties. A series of studies evaluated its antiproliferative effects on various cancer cell lines, including HT-29 (colorectal cancer) and A549 (lung cancer).
Case Study Findings
In one notable study, the compound exhibited significant antiproliferative activity with IC50 values as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HT-29 | 5.91 |
| A549 | 14.64 |
These findings indicate that this compound may serve as a promising candidate for further development in cancer therapeutics.
Other Biological Activities
In addition to its antimicrobial and anticancer properties, this compound has shown potential in other areas:
- Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant capacities, surpassing standard references such as Trolox.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, warranting further investigation for potential therapeutic applications.
- Anti-anxiety Effects : Certain derivatives have shown promise in reducing anxiety levels in preclinical models, indicating potential for future psychopharmacological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
